1,5-Dimethyl-2-phenylpyrazolidin-3-one
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Overview
Description
1,5-Dimethyl-2-phenylpyrazolidin-3-one is a chemical compound known for its diverse applications in various fields. It is a white crystalline powder with a slight bitter taste and is soluble in water, ethanol, benzene, and chloroform. This compound is also known by other names such as Antipyrine and Phenazone .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-2-phenylpyrazolidin-3-one can be synthesized through several methods. One common method involves the reaction of phenylhydrazine with acetoacetic ester, followed by cyclization and methylation. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The raw materials are mixed in reactors, and the reaction is monitored using advanced analytical techniques to ensure consistency and quality. The final product is then purified through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-2-phenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding pyrazolidin-3,5-dione derivative.
Reduction: The compound can be reduced to form different pyrazolidinone derivatives.
Substitution: It can undergo substitution reactions with halogens, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Pyridine and pyridine hydrochloride are commonly used as reagents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents such as chlorine or bromine are used under controlled conditions.
Major Products Formed
Oxidation: 4,4-Dimethyl-1-phenylpyrazolidin-3,5-dione.
Reduction: Various pyrazolidinone derivatives.
Substitution: Halogenated pyrazolidinone derivatives.
Scientific Research Applications
1,5-Dimethyl-2-phenylpyrazolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in biochemical assays and as a standard in analytical chemistry.
Medicine: Historically, it was used as an analgesic and antipyretic agent, although its use has declined due to safety concerns.
Industry: It is used in the manufacture of dyes, pharmaceuticals, and other chemical products
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-2-phenylpyrazolidin-3-one involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to its analgesic and antipyretic effects .
Comparison with Similar Compounds
Similar Compounds
Aminophenazone: Another pyrazolone derivative with similar analgesic and antipyretic properties.
Phenylbutazone: A nonsteroidal anti-inflammatory drug with a similar structure but different pharmacological effects.
Metamizole: An analgesic and antipyretic compound with a similar mechanism of action.
Uniqueness
1,5-Dimethyl-2-phenylpyrazolidin-3-one is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Its historical significance as one of the early synthetic analgesics also sets it apart from other similar compounds .
Biological Activity
1,5-Dimethyl-2-phenylpyrazolidin-3-one, a compound within the pyrazolidinone class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
This compound is characterized by its unique pyrazolidinone structure, which contributes to its pharmacological properties. The compound's structure is depicted as follows:
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of this compound. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance:
- Bacterial Inhibition : A study reported that derivatives of this compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa .
- Fungal Activity : The compound also demonstrated antifungal properties against various fungal strains, suggesting a broad-spectrum antimicrobial effect .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been explored in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its potential use in treating inflammatory conditions. In vitro studies indicated that the compound could reduce inflammation markers in cell cultures .
Anticancer Potential
Emerging research highlights the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. For example:
- Cell Line Studies : In vitro studies on various cancer cell lines revealed that the compound could significantly reduce cell viability and promote cell death through apoptotic pathways .
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in inflammatory processes and microbial metabolism.
- Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound modulates ROS levels, contributing to its anti-inflammatory and anticancer effects.
Case Studies
Several case studies have documented the efficacy of this compound in clinical and preclinical settings:
- Antibacterial Efficacy : A study involving animal models demonstrated that administration of the compound led to a significant reduction in bacterial load in infected tissues compared to controls .
- Inflammation Reduction : Clinical trials assessing the anti-inflammatory effects showed marked improvement in symptoms among patients treated with formulations containing this compound .
Data Summary
Properties
CAS No. |
13292-55-2 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1,5-dimethyl-2-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C11H14N2O/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI Key |
ZGCZUXLVQJELGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(N1C)C2=CC=CC=C2 |
Origin of Product |
United States |
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